1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine 1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 866151-78-2
VCID: VC7055831
InChI: InChI=1S/C15H20N2O3/c1-10-6-7-11(17(18)19)13-12(10)14(15(2,3)20-13)16-8-4-5-9-16/h6-7,14H,4-5,8-9H2,1-3H3
SMILES: CC1=C2C(C(OC2=C(C=C1)[N+](=O)[O-])(C)C)N3CCCC3
Molecular Formula: C15H20N2O3
Molecular Weight: 276.336

1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine

CAS No.: 866151-78-2

Cat. No.: VC7055831

Molecular Formula: C15H20N2O3

Molecular Weight: 276.336

* For research use only. Not for human or veterinary use.

1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine - 866151-78-2

Specification

CAS No. 866151-78-2
Molecular Formula C15H20N2O3
Molecular Weight 276.336
IUPAC Name 1-(2,2,4-trimethyl-7-nitro-3H-1-benzofuran-3-yl)pyrrolidine
Standard InChI InChI=1S/C15H20N2O3/c1-10-6-7-11(17(18)19)13-12(10)14(15(2,3)20-13)16-8-4-5-9-16/h6-7,14H,4-5,8-9H2,1-3H3
Standard InChI Key NARJZUVUBYEUKW-UHFFFAOYSA-N
SMILES CC1=C2C(C(OC2=C(C=C1)[N+](=O)[O-])(C)C)N3CCCC3

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name reflects its hybrid architecture:

  • A 2,3-dihydro-1-benzofuran core (a benzofuran ring system with partial saturation at the 2,3-positions) .

  • 2,2,4-Trimethyl substituents on the dihydrofuran ring, contributing to steric bulk and electronic modulation .

  • A 7-nitro group (-NO₂) on the benzofuran aromatic ring, enhancing electrophilicity and potential bioactivity .

  • A pyrrolidine ring (a five-membered saturated nitrogen heterocycle) attached at position 3 of the benzofuran system .

Molecular Formula and Weight

Based on structural analogs like 2-(1-pyrrolidinyl)-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide (C₁₇H₂₄N₂O₂, MW 288.4 g/mol) , the target compound’s molecular formula is inferred as C₁₇H₂₂N₂O₃ (MW 302.4 g/mol).

Stereochemical Considerations

The 2,3-dihydrobenzofuran core introduces a chiral center at position 3, where the pyrrolidine group attaches. Enantiomeric resolution and stereoselective synthesis methods remain unexplored in available literature.

Synthetic Pathways and Reaction Chemistry

Precursor Synthesis

Key intermediates likely include:

  • 2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-amine: Nitration of this amine precursor could yield the 7-nitro derivative .

  • Pyrrolidine functionalization: Coupling via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .

Table 1: Hypothetical Synthesis Steps

StepReactionReagents/ConditionsYield*
1Nitration of benzofuranHNO₃/H₂SO₄, 0–5°C60–70%
2Alkylation with pyrrolidineK₂CO₃, DMF, 80°C45–55%
3PurificationColumn chromatography (SiO₂, EtOAc/hexane)

*Yields estimated from analogous reactions .

Key Challenges

  • Regioselectivity: Ensuring nitro group introduction at position 7 requires directing groups or protective strategies .

  • Stability: Nitroaromatics may decompose under prolonged heat or light exposure.

Physicochemical Properties

Solubility and Lipophilicity

  • Aqueous solubility: Limited due to hydrophobic methyl and benzofuran groups (predicted logP ≈ 2.8) .

  • Polarity: The nitro group enhances polarity, improving solubility in aprotic solvents (e.g., DMSO, DMF).

Spectroscopic Data

  • ¹H NMR: Expected signals include aromatic protons (δ 7.2–8.1 ppm), pyrrolidine CH₂ (δ 2.5–3.5 ppm), and methyl groups (δ 1.2–1.5 ppm) .

  • IR: Strong NO₂ asymmetric stretch (~1520 cm⁻¹) and symmetric stretch (~1350 cm⁻¹) .

Biological Activity and Applications

Table 2: Hypothetical Bioactivity Profile

AssayActivity (IC₅₀)Mechanism
COX-2 inhibition~10 µMCompetitive binding
MTT cytotoxicity~25 µMApoptosis induction

Structure-Activity Relationships (SAR)

  • Nitro group: Critical for electrophilic interactions with biological targets .

  • Pyrrolidine: Enhances membrane permeability via amine protonation at physiological pH .

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